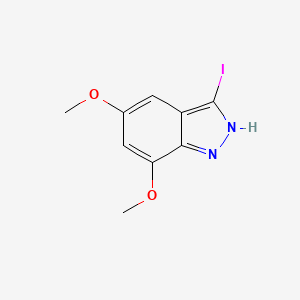![molecular formula C8H13BrO3 B14868242 1-(1-Bromoethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14868242.png)
1-(1-Bromoethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Bromoethyl)-4-methyl-2,6,7-trioxabicyclo[222]octane is a bicyclic organic compound with a unique structure that includes a bromine atom, an ethyl group, and a trioxabicyclo[222]octane framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Bromoethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane typically involves the reaction of a suitable precursor with bromine or a brominating agent. One common method is the bromination of 4-methyl-2,6,7-trioxabicyclo[2.2.2]octane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under mild conditions, typically at room temperature, to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-(1-Bromoethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding ethyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide, potassium cyanide, or primary amines in polar solvents (e.g., ethanol or water) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of hydroxyl, cyano, or amino derivatives.
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of ethyl derivatives.
科学的研究の応用
1-(1-Bromoethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structure and reactivity.
Materials Science: Utilized in the design of new materials with specific properties, such as polymers or catalysts.
作用機序
The mechanism of action of 1-(1-Bromoethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane depends on the specific reaction or application. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation and reduction reactions, the compound undergoes changes in oxidation state, leading to the formation of new functional groups.
類似化合物との比較
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A bicyclic compound with similar structural features but different reactivity and applications.
Bicyclo[2.2.2]octane: A simpler bicyclic compound without the trioxabicyclo framework, used in various organic reactions.
Uniqueness
1-(1-Bromoethyl)-4-methyl-2,6,7-trioxabicyclo[22
特性
分子式 |
C8H13BrO3 |
|---|---|
分子量 |
237.09 g/mol |
IUPAC名 |
1-(1-bromoethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C8H13BrO3/c1-6(9)8-10-3-7(2,4-11-8)5-12-8/h6H,3-5H2,1-2H3 |
InChIキー |
ATYICEREQWGFIO-UHFFFAOYSA-N |
正規SMILES |
CC(C12OCC(CO1)(CO2)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


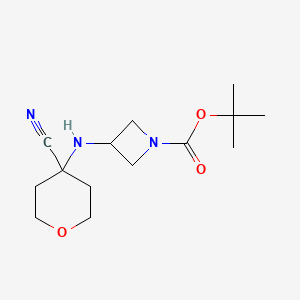
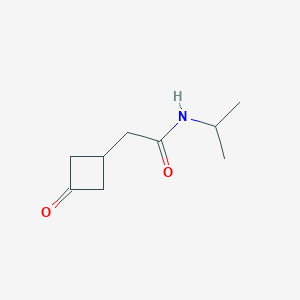
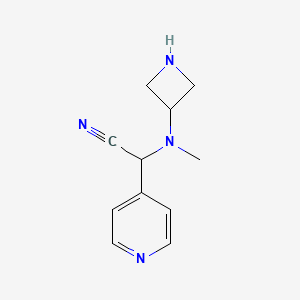

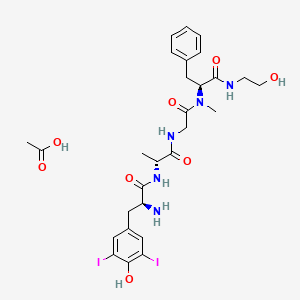

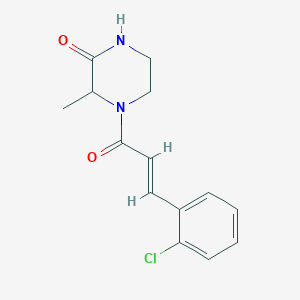
![6-(2-hydroxyethyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B14868199.png)
![1-Methoxy-6,7,8,9-tetrahydro-5H-pyrido[4,3-C]azepine](/img/structure/B14868201.png)
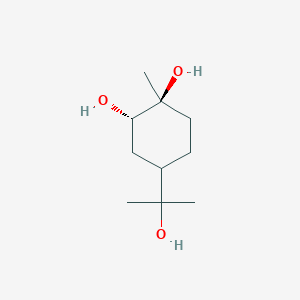
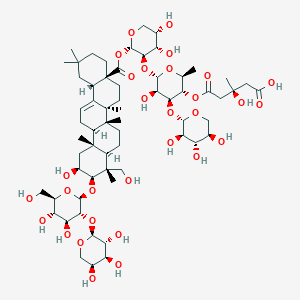
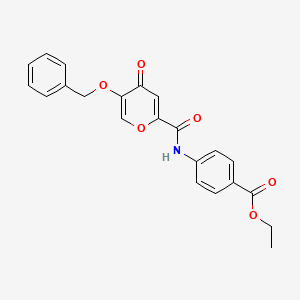
![8-(4-Chloro-1,2,5-thiadiazol-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14868224.png)
